molecular formula C12H14N2 B3349795 (S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 23844-21-5

(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B3349795
CAS No.: 23844-21-5
M. Wt: 186.25 g/mol
InChI Key: LPIJOZBIVDCQTE-QMMMGPOBSA-N
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Description

(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chiral compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The specific conditions for synthesizing this compound may vary, but generally include the use of a strong acid such as hydrochloric acid or sulfuric acid, and heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinolines, and tetrahydroindoles, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting neurological disorders and cancer.

    Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of (S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the production of prostaglandins, which are involved in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness

(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its specific chiral structure and the presence of a tetrahydroindole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

(1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIJOZBIVDCQTE-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351617
Record name (-)-1,2,3,4-Tetrahydroharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23844-21-5
Record name (-)-1,2,3,4-Tetrahydroharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 2
(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 3
(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 4
(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 5
(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 6
(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

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